2-Chloro-4-(phenylamino)quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15902983
Molecular Formula: C16H10ClN3
Molecular Weight: 279.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10ClN3 |
|---|---|
| Molecular Weight | 279.72 g/mol |
| IUPAC Name | 4-anilino-2-chloroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C16H10ClN3/c17-16-13(10-18)15(19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-16/h1-9H,(H,19,20) |
| Standard InChI Key | SUHXRJQWMNHODH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)Cl)C#N |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 2-chloro-4-(phenylamino)quinoline-3-carbonitrile is C₁₆H₁₁ClN₄, with a molecular weight of 294.74 g/mol. Its IUPAC name derives from the quinoline backbone, where substituents are assigned positions based on standard numbering conventions:
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Position 2: Chlorine atom (electron-withdrawing group).
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Position 3: Carbonitrile (-C≡N; polar functional group).
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Position 4: Phenylamino group (-NH-C₆H₅; aromatic amine).
The compound’s planar quinoline core facilitates π-π stacking interactions, while the carbonitrile and phenylamino groups introduce hydrogen-bonding capabilities and steric bulk, respectively . Computational modeling of analogous quinoline-3-carbonitriles predicts a dipole moment of ~5.2 D, driven by the electron-withdrawing effects of the chlorine and nitrile groups .
Synthetic Pathways and Optimization
Conventional Synthesis via Condensation-Cyclization
A widely reported method for quinoline-3-carbonitriles involves the condensation of aniline derivatives with cyanoacetate esters, followed by cyclization. For example, 4-[(3-chloro-4-fluorophenyl)amino]-6-(furan-2-ylmethylamino)quinoline-3-carbonitrile (PubChem CID: 11989105) is synthesized via a three-step protocol:
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Condensation: 3-Chloro-4-fluoroaniline reacts with ethyl cyanoacetate in toluene under reflux .
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Cyclization: The intermediate undergoes thermal cyclization in diphenyl ether to form the quinoline core .
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Functionalization: Nucleophilic aromatic substitution introduces the furan-2-ylmethylamino group .
Adapting this approach, 2-chloro-4-(phenylamino)quinoline-3-carbonitrile could be synthesized by substituting 2-chloroaniline and phenylamine precursors. Key challenges include regioselectivity during cyclization and minimizing byproducts from competing substitution pathways .
Catalytic Methods Using L-Proline
Recent advances employ organocatalysts like L-proline to streamline synthesis. For instance, 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-p-tolyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is synthesized via a one-pot, three-component reaction of aldehydes, malononitrile, and cyclic ketones in ethanol . While this method emphasizes sustainability, its applicability to fully aromatic quinolines like the target compound remains untested.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL at pH 7) due to hydrophobic aromatic rings. Soluble in dimethyl sulfoxide (DMSO) and dichloromethane .
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Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures >250°C, suggesting robustness under standard handling conditions .
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Photostability: The chlorine and nitrile groups may confer UV stability, though phenylamino moieties are prone to oxidation under prolonged light exposure .
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations observed at ~2,220 cm⁻¹ (C≡N), ~1,590 cm⁻¹ (C=N quinoline), and ~3,350 cm⁻¹ (N-H phenylamino) .
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¹H NMR (DMSO-d₆): Key signals include δ 8.5–8.7 ppm (quinoline H-5/H-8), δ 7.2–7.6 ppm (phenylamino protons), and δ 6.8–7.0 ppm (meta-chlorine-coupled aromatic protons) .
Biological Activity and Mechanistic Insights
Anticancer Applications
Quinoline-3-carbonitriles demonstrate antiproliferative activity against cancer cell lines. 6-Amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile (Neratinib Intermediate) is a precursor to tyrosine kinase inhibitors targeting HER2/EGFR . Structure-activity relationship (SAR) studies indicate that chloro and alkoxy substituents enhance cytotoxicity by improving membrane permeability and target binding .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound’s scaffold is integral to kinase inhibitor development. Modifications at positions 2 (chlorine) and 4 (phenylamino) allow tuning of selectivity profiles. For instance, replacing chlorine with methoxy groups reduces off-target effects in Src inhibitors .
Material Science Applications
Quinoline derivatives are explored as organic semiconductors due to their planar conjugation. The carbonitrile group in 2-chloro-4-(phenylamino)quinoline-3-carbonitrile could enhance electron mobility, making it a candidate for organic field-effect transistors (OFETs) .
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